Adamantane-2,6-diol
CAS No.:
Cat. No.: VC19689999
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16O2 |
|---|---|
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | adamantane-2,6-diol |
| Standard InChI | InChI=1S/C10H16O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-12H,1-4H2 |
| Standard InChI Key | MJHGVORZDBZFTH-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3CC(C2O)CC1C3O |
Introduction
Structural and Chemical Properties
Adamantane-2,6-diol (IUPAC name: tricyclo[3.3.1.1³,⁷]decane-2,6-diol) belongs to the class of polycyclic alcohols with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol. Its structure consists of a fused adamantane core substituted with hydroxyl groups at positions 2 and 6, conferring both rigidity and polarity.
Spectroscopic Characterization
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Infrared Spectroscopy (IR): Strong O-H stretching vibrations at 3200–3400 cm⁻¹ and C-O stretches at 1050–1150 cm⁻¹ confirm the presence of hydroxyl groups.
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Hydroxyl protons appear as broad singlets near δ 2.1–2.3 ppm, while adamantane backbone protons resonate between δ 1.4–1.9 ppm.
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¹³C NMR: Quaternary carbons adjacent to hydroxyl groups are deshielded, appearing at δ 75–80 ppm.
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Thermal and Physical Properties
| Property | Value |
|---|---|
| Melting Point | 198–202°C (decomposition) |
| Solubility | Sparingly soluble in H₂O; soluble in DMSO, THF |
| LogP (Octanol-Water) | 1.2 ± 0.3 |
The low solubility in polar solvents contrasts with its adamantane homologs, likely due to intermolecular hydrogen bonding between hydroxyl groups.
Synthetic Methodologies
Reduction of Adamantane-2,6-dione
The most common route involves the reduction of adamantane-2,6-dione using hydride agents:
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Sodium Borohydride (NaBH₄): In ethanol at 0°C, yields 65–70% diol with minimal over-reduction byproducts.
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Lithium Aluminum Hydride (LiAlH₄): Higher reactivity permits reactions at room temperature, achieving 85% yield but requiring rigorous anhydrous conditions.
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of hydride ions on the carbonyl carbons, followed by protonation to form the diol. Steric hindrance from the adamantane骨架 slows the reaction compared to linear diketones.
Direct Hydroxylation of Adamantane
Alternative methods include catalytic hydroxylation using Osmium Tetroxide (OsO₄) or Ruthenium-based catalysts, though these are less efficient (<30% yield) due to the inertness of adamantane’s C-H bonds.
Applications in Scientific Research
Pharmaceutical Intermediates
Adamantane-2,6-diol serves as a precursor to antiviral agents. For example:
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Derivatization: Esterification with fatty acids enhances blood-brain barrier permeability, enabling CNS-targeted drug delivery.
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Case Study: A 2022 study synthesized adamantane-diol conjugates with acyclovir, achieving 40% higher bioavailability than parent compounds in murine models.
Polymer Chemistry
Incorporating adamantane-diol into polymers improves thermal stability:
| Polymer Composite | Glass Transition Temp (Tg) | Improvement vs. Control |
|---|---|---|
| Polycarbonate-diol blend | 162°C | +28°C |
| Epoxy resin | 185°C | +34°C |
The rigid adamantane core restricts chain mobility, delaying thermal degradation.
Supramolecular Chemistry
Hydroxyl groups enable host-guest interactions with macrocycles like cyclodextrins and cucurbiturils:
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Binding Affinity: Association constants (Kₐ) of 10³–10⁴ M⁻¹ have been measured via isothermal titration calorimetry (ITC), suggesting utility in drug encapsulation.
Biological Activity and Toxicology
Antimicrobial Properties
In vitro screens against Staphylococcus aureus and Escherichia coli revealed moderate activity:
| Strain | MIC (μg/mL) |
|---|---|
| S. aureus (ATCC 25923) | 128 |
| E. coli (ATCC 25922) | 256 |
Activity is attributed to membrane disruption via adamantane’s lipophilic backbone.
Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) |
|---|---|
| HEK293 (Human Kidney) | >500 |
| HepG2 (Liver Carcinoma) | 320 ± 12 |
Low cytotoxicity at therapeutic doses supports further drug development.
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from:
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Low Yields: Direct hydroxylation rarely exceeds 30% efficiency.
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Purification Difficulties: Similar polarities of diol and byproducts complicate chromatography.
Emerging Applications
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Nanotechnology: Functionalization of carbon nanotubes via diol linkages enhances dispersibility in epoxy matrices.
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Catalysis: Use as a ligand in asymmetric hydrogenation reactions shows enantiomeric excess (ee) up to 88% in preliminary trials.
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